molecular formula C12H14N2O2S2 B1268987 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid CAS No. 436810-97-8

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

Cat. No. B1268987
M. Wt: 282.4 g/mol
InChI Key: WQBVDLYLCFPUNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid and related compounds involves several key methods. One approach is the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, highlighting a Michael-type addition reaction followed by intramolecular nucleophilic substitution and electrooxidative disulfide bond formation (Esmaili & Nematollahi, 2013). Another method employs a Brønsted acidic ionic liquid as an efficient catalyst for synthesizing 1-(benzothiazolylamino)methyl-2-naphthols, showcasing the versatility of ionic liquids in facilitating such reactions (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid has been elucidated through various spectroscopic techniques. For instance, Schiff bases derived from amino-benzothiazole have been characterized using elemental analysis, FT-IR, NMR, UV/vis, and mass spectroscopy, which provide detailed insights into the structural features of these compounds (Mishra et al., 2019).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives is influenced by their chemical structure, enabling a variety of chemical transformations. For example, reactions between 2-aminobenzothiazoles and Mannich bases can be controlled by the steric hindrance of the Mannich base, leading to the formation of distinct products based on the reaction conditions (Quiroga et al., 2002).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and function. The crystal and molecular structure of specific benzothiazole compounds have been studied using X-ray crystallography, revealing the presence of hydrogen bonding and other intermolecular interactions that affect their physical properties (Yıldız et al., 2010).

Chemical Properties Analysis

Benzothiazole derivatives exhibit a wide range of chemical properties, including their behavior as ligands in coordination chemistry and their role as intermediates in organic synthesis. The synthesis and characterization of benzothiazole-imino-benzoic acid Schiff bases, and their metal complexes, have been explored, demonstrating their antimicrobial activity and potential as functional materials (Mishra et al., 2019).

Scientific Research Applications

Synthesis Techniques

The compound 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid can be synthesized through various chemical reactions. For instance, the Passerini three-component reaction has been employed to synthesize unsaturated α-acyloxybenzothiazoleamides, using 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, prepared from 2-aminobenzothiazole and maleic anhydride, as an acid component (Sheikholeslami-Farahani & Shahvelayati, 2013). Moreover, electrochemical methods have facilitated the synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzenethiol, showcasing the compound's versatility in chemical synthesis (Esmaili & Nematollahi, 2013).

Chemical Reactions and Derivatives

The compound serves as a building block for various chemical reactions, leading to the creation of novel compounds with potential biological activities. For example, it has been used in the synthesis of 1-(Benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one derivatives, demonstrating its utility in constructing complex heterocyclic structures (Darweesh et al., 2016).

Biological Applications and Studies

Antimicrobial and Antifungal Studies

Compounds derived from 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid have been evaluated for their antimicrobial and antifungal properties, with several studies reporting significant activities against various bacterial and fungal strains. This indicates the compound's potential in contributing to the development of new antimicrobial agents (Patel & Agravat, 2007; Patel & Agravat, 2009).

Anticancer Activity

The anticancer potential of derivatives containing the benzothiazole moiety has also been explored. Certain 4-thiazolidinones with the benzothiazole segment have shown antitumor activity in vitro, indicating the therapeutic potential of this compound in oncology (Havrylyuk et al., 2010).

Future Directions

The future directions in the field of benzothiazole research involve the development of new synthetic pathways and the exploration of novel benzothiazole-based drugs . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-17-7-6-9(11(15)16)14-12-13-8-4-2-3-5-10(8)18-12/h2-5,9H,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBVDLYLCFPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349533
Record name 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid

CAS RN

436810-97-8
Record name 2-(Benzothiazol-2-ylamino)-4-methylsulfanyl-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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